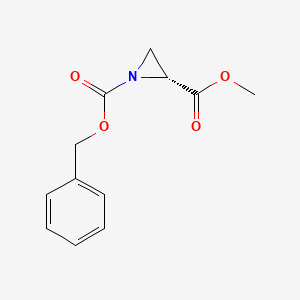

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate is a compound derived from aziridine, a five-membered heterocyclic ring. It is a colorless solid with a molecular weight of 202.26 g/mol and a melting point of approximately 53°C. It is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has been extensively studied in the laboratory and its various applications have been well documented.

科学的研究の応用

Organic Synthesis

This compound is utilized in organic synthesis, particularly as an optically active intermediate. Its aziridine structure makes it a valuable chiral building block for constructing more complex molecules. It’s often used in the synthesis of various organic compounds due to its reactivity and ability to introduce nitrogen into molecular frameworks .

Medicine

In the medical field, aziridine derivatives are explored for their potential in drug development. They can serve as precursors for pharmacologically active molecules. The manipulation of the aziridine ring can lead to the discovery of new therapeutic agents with applications in treating a range of diseases .

Materials Science

Aziridine compounds like 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate are investigated for their use in materials science. They can be polymerized to form polyamines, which have applications in creating new materials with specific properties such as antibacterial coatings or materials for CO2 adsorption .

Agriculture

In agriculture, aziridine derivatives are studied for their potential use as precursors to agrochemicals. Their reactivity can be harnessed to create compounds that protect crops from pests and diseases or improve crop yields .

Environmental Science

The reactivity of aziridines also makes them candidates for environmental applications, such as the development of agents for the remediation of pollutants or the creation of environmentally friendly materials .

Biochemistry

In biochemistry, aziridine-containing compounds are used as tools for understanding biological processes. They can act as probes or inhibitors of enzymes, helping to elucidate the mechanisms of biochemical pathways .

Pharmacology

Pharmacologically, aziridines are of interest due to their potential as drug candidates. Their structural features allow for interaction with biological targets, which can be leveraged to design new drugs with specific actions .

Chemical Engineering

From a chemical engineering perspective, the synthesis and application of aziridine derivatives like 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate are crucial. They are used in process development and optimization, contributing to the efficient production of chemicals and materials .

作用機序

Target of Action

It’s worth noting that benzimidazole derivatives, which share a similar structure, have been found to interact with a variety of targets, including various enzymes involved in a wide range of therapeutic uses .

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity . The presence of the benzene ring allows for resonance stabilization, which could influence how this compound interacts with its targets .

Biochemical Pathways

Benzimidazole derivatives have been found to influence a variety of pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Action Environment

The success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

1-O-benzyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZJUBQWCWZING-VUUHIHSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 2-methyl (r)-aziridine-1,2-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)